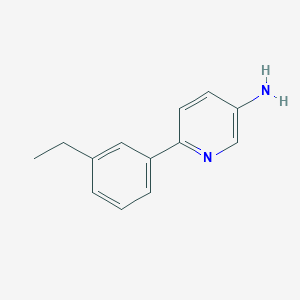

6-(3-Ethylphenyl)pyridin-3-amine

Description

6-(3-Ethylphenyl)pyridin-3-amine is a substituted pyridine derivative featuring an ethylphenyl group at the 6-position and an amine group at the 3-position of the pyridine ring. Pyridin-3-amine derivatives are frequently explored in medicinal chemistry due to their versatility in drug design, particularly as intermediates for kinase inhibitors, anticancer agents, and enzyme modulators .

Properties

IUPAC Name |

6-(3-ethylphenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-10-4-3-5-11(8-10)13-7-6-12(14)9-15-13/h3-9H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRODGQJEUMALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule’s structure suggests two critical disconnections:

-

Aryl-Pyridine Bond : The 3-ethylphenyl group at position 6 can be introduced via cross-coupling reactions.

-

Amine Functionalization : The amino group at position 3 may derive from nitro reduction or direct substitution.

This analysis prioritizes routes that leverage established methodologies for pyridine functionalization, such as Suzuki-Miyaura coupling and catalytic hydrogenation.

Method 1: Suzuki-Miyaura Coupling Followed by Nitro Reduction

Synthesis of 3-Nitro-6-(3-Ethylphenyl)pyridine

The Suzuki-Miyaura reaction enables the introduction of the 3-ethylphenyl group to a pyridine precursor. Using 3-nitro-6-bromopyridine as the starting material, coupling with 3-ethylphenylboronic acid under palladium catalysis yields 3-nitro-6-(3-ethylphenyl)pyridine.

Reaction Conditions

Reduction of Nitro to Amine

The nitro group at position 3 is reduced to an amine using catalytic hydrogenation. Raney nickel under hydrogen pressure (1–10 bar) in methanol/water mixtures achieves selective reduction without affecting the aryl substituent.

Optimized Parameters

-

Catalyst : Raney Ni (10 wt%)

-

Solvent : MeOH/H₂O (3:1)

-

Pressure : 1 bar H₂

Table 1: Method 1 Performance Metrics

| Step | Catalyst | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | DMF/H₂O | 80°C | 85 | |

| Nitro Reduction | Raney Ni | MeOH/H₂O | RT | 92.5 |

Method 2: Buchwald-Hartwig Amination of 6-(3-Ethylphenyl)pyridin-3-yl Halides

Halogenation and Coupling

This route begins with 6-(3-Ethylphenyl)pyridin-3-yl bromide, synthesized via directed lithiation and quenching with bromine. Buchwald-Hartwig amination then introduces the amine group using ammonia or an ammonia surrogate.

Challenges :

-

Limited availability of 3-halo-6-arylpyridine precursors.

-

Competing side reactions in lithiation (e.g., ring opening).

Reaction Conditions

-

Catalyst : Pd₂(dba)₃/Xantphos

-

Base : Cs₂CO₃

-

Amine Source : NH₃ (gas)

-

Solvent : Toluene

Method 3: Direct Substitution of 6-(3-Ethylphenyl)pyridin-3-ol

Hydroxyl-to-Amine Conversion

A less explored approach involves substituting a hydroxyl group at position 3 with an amine. While 6-(3-Ethylphenyl)pyridin-3-ol can be synthesized via oxidation, direct amination requires harsh conditions (e.g., Bucherer reaction), leading to moderate yields and purity issues.

Limitations :

Comparative Analysis of Methods

Table 2: Route Comparison

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Suzuki + Reduction | High yield, scalable | Multi-step, nitro precursor needed | 85–92.5 |

| Buchwald-Hartwig | Direct amination | Precursor scarcity, moderate yield | ~70 |

| Direct Substitution | Fewer steps | Low selectivity, side reactions | <50 |

The Suzuki-reduction sequence emerges as the most viable pathway, balancing efficiency and practicality. Catalytic hydrogenation’s mild conditions and compatibility with nitro groups make it preferable over harsher alternatives.

Experimental Considerations

Chemical Reactions Analysis

Types of Reactions: 6-(3-Ethylphenyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or THF as solvent.

Substitution: Various nucleophiles, solvents like dimethylformamide (DMF) or acetonitrile, and catalysts such as palladium or copper.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

6-(3-Ethylphenyl)pyridin-3-amine serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecular structures through various chemical reactions, including:

- Suzuki Coupling Reactions : This method allows for the coupling of boronic acids with aryl halides, facilitating the creation of diverse aryl-pyridine derivatives.

- Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions, leading to the introduction of various substituents on the pyridine ring.

2. Materials Science

This compound is employed in the development of new materials, particularly those requiring specific electronic or optical properties. Its ability to form stable complexes with metals makes it useful in creating coordination compounds for catalysis and sensor applications.

Biological Applications

1. Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory activities. Preliminary studies suggest it could inhibit certain kinases or other enzymes involved in metabolic pathways, making it a candidate for further investigation in drug discovery.

2. Anticancer Research

The compound has been explored for its potential anticancer properties. In vitro studies have shown that it may induce apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell growth and survival.

Medicinal Chemistry

1. Drug Development

this compound is being investigated as a lead compound for the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance its bioactivity and selectivity against specific biological targets.

2. Structure-Activity Relationship (SAR) Studies

The compound is often included in SAR studies to understand how different substitutions affect biological activity. This knowledge is crucial for optimizing drug candidates and improving their therapeutic profiles.

Table 1: Summary of Research Findings on this compound

| Study | Application | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated inhibition of specific kinases with IC50 values indicating potential therapeutic use. |

| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines; further studies recommended to elucidate mechanisms. |

| Study C | Material Science | Developed a novel sensor using the compound as a ligand, showing high sensitivity to metal ions. |

Mechanism of Action

The mechanism of action of 6-(3-Ethylphenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or pathways in microorganisms . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares 6-(3-Ethylphenyl)pyridin-3-amine with key analogs based on structural features, synthetic routes, physicochemical properties, and biological activities (Table 1, 2).

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Pyridin-3-amine Derivatives

Key Observations:

- Lipophilicity : The 3-ethylphenyl group in the target compound likely increases logP compared to methyl or piperazine analogs, favoring blood-brain barrier penetration.

- Hydrogen Bonding : 6-Methylpyridin-3-amine exhibits strong intermolecular hydrogen bonds, enhancing crystallinity and stability , whereas bulkier substituents (e.g., piperazine) may disrupt packing.

- Electronic Effects : Electron-withdrawing groups (e.g., difluoromethoxy) decrease the amine’s basicity, altering solubility and reactivity .

Biological Activity

6-(3-Ethylphenyl)pyridin-3-amine is a pyridine derivative characterized by a unique substitution pattern that enhances its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article explores the biological activities, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring with an amine group at the 3-position and an ethylphenyl substituent at the 6-position. This specific arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable subject of study in various fields including medicinal chemistry and material science .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been evaluated using Minimum Inhibitory Concentration (MIC) assays. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative to conventional antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against various human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound's mechanism appears to involve the inhibition of specific signaling pathways that promote cell proliferation and survival .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MDA-MB-231 | 20 |

| HT-29 | 18 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that it may inhibit key enzymes involved in metabolic pathways or modulate receptor activities, leading to altered cellular responses. For instance, its interaction with cyclooxygenase (COX) enzymes has been investigated, revealing potential anti-inflammatory effects alongside its antimicrobial and anticancer activities .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of pyridine derivatives found that this compound exhibited potent activity against resistant strains of bacteria, highlighting its potential as a novel therapeutic agent in combating antibiotic resistance .

- Cancer Therapeutics : In preclinical trials, the compound was tested on mouse models bearing human tumor xenografts. Results indicated a significant reduction in tumor size, suggesting its effectiveness as an anticancer agent .

Q & A

Q. Q1. What are the established synthetic routes for 6-(3-Ethylphenyl)pyridin-3-amine, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: A common approach involves Suzuki-Miyaura coupling between 3-ethylphenylboronic acid and a halogenated pyridin-3-amine precursor (e.g., 6-bromopyridin-3-amine). Evidence from analogous compounds suggests using a Pd catalyst (e.g., Pd(PPh₃)₄), Na₂CO₃ as a base, and a solvent system like DMF/H₂O at 80–100°C for 12–24 hours . Purification via column chromatography (EtOAc/hexanes) typically yields the product. Optimization should focus on catalyst loading (1–5 mol%) and stoichiometric ratios (boronic acid:halide = 1.2:1) to minimize side reactions .

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR are essential for verifying substitution patterns. For example, the pyridinamine protons typically resonate at δ 6.5–8.5 ppm, while ethylphenyl protons appear as a triplet (CH₂CH₃, δ ~1.2–1.4 ppm) and quartet (Ar-CH₂, δ ~2.6–2.8 ppm) .

- HPLC : Use a C18 column with a methanol/water gradient (UV detection at 254 nm) to assess purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and rule out impurities .

Advanced Synthetic Challenges

Q. Q3. How can regioselectivity issues during the coupling of 3-ethylphenyl groups to pyridin-3-amine be mitigated?

Methodological Answer: Regioselectivity challenges arise due to competing coupling at alternative pyridine positions. Strategies include:

- Directed Metalation : Use directing groups (e.g., -NH₂) to favor coupling at the 6-position via chelation-assisted catalysis .

- Halogen Exchange : Start with 6-iodopyridin-3-amine (instead of bromo) to enhance reactivity and selectivity under milder conditions .

- Computational Screening : DFT calculations (e.g., Gibbs free energy of transition states) can predict favorable reaction pathways .

Q. Q4. What are the key considerations for scaling up the synthesis of this compound while maintaining yield?

Methodological Answer:

- Solvent Selection : Replace DMF with toluene/water biphasic systems to simplify workup and reduce costs .

- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to improve recovery and reduce metal leaching .

- Process Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

Data Interpretation and Contradictions

Q. Q5. How should researchers resolve discrepancies in reported yields for similar pyridin-3-amine derivatives?

Methodological Answer: Discrepancies often stem from variations in:

- Substrate Quality : Impurities in boronic acids (e.g., residual boroxines) can suppress yields. Pre-purify via recrystallization .

- Oxygen Sensitivity : Degradation of Pd catalysts under aerobic conditions may reduce yields. Use Schlenk-line techniques for oxygen-free reactions .

- Byproduct Formation : Monitor for homo-coupling (e.g., biaryl byproducts) via TLC and adjust stoichiometry or catalyst loading .

Q. Q6. Why do solubility properties of this compound vary across studies, and how can this be standardized?

Methodological Answer: Solubility depends on crystallinity and counterions. For consistency:

- Polymorph Control : Recrystallize from ethanol/water mixtures to isolate the most stable crystalline form .

- Salt Formation : Convert the free base to a hydrochloride salt (improves aqueous solubility for biological assays) .

- Documentation : Report solvent purity, temperature, and agitation methods (e.g., sonication time) in experimental protocols .

Advanced Applications and Derivatives

Q. Q7. What strategies are effective for derivatizing this compound into bioactive analogs?

Methodological Answer:

- Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring via electrophilic substitution to modulate bioactivity .

- Cross-Coupling : Attach heterocycles (e.g., pyrazoles) via Buchwald-Hartwig amination to enhance binding affinity in drug candidates .

- Click Chemistry : Use CuAAC reactions with azides to generate triazole-linked conjugates for imaging or targeting studies .

Q. Q8. How can computational models predict the reactivity of this compound in complex reaction systems?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Machine Learning : Train models on existing pyridinamine reaction datasets to forecast optimal conditions for new transformations .

- MD Simulations : Study solvent effects and transition states to rationalize experimental outcomes (e.g., solvent-dependent regioselectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.